molecular formula C10H14ClNO3S2 B7033189 N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide

N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide

Cat. No.: B7033189
M. Wt: 295.8 g/mol
InChI Key: MKKKOWDOSCZAGD-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide is a chemical compound that features a thiophene ring substituted with a chlorine atom and a methanesulfonamide group

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S2/c11-10-2-1-9(16-10)5-12-17(13,14)7-8-3-4-15-6-8/h1-2,8,12H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKKOWDOSCZAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CS(=O)(=O)NCC2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and oxirane.

    Formation of Intermediate: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with oxirane to form an intermediate compound.

    Sulfonamide Formation: The intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonamide group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or desulfonylated products.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorothiophen-2-yl)methyl]cyclopentanamine
  • (5-chlorothiophen-2-yl)methanamine

Uniqueness

N-[(5-chlorothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to the presence of both a thiophene ring and an oxolan-3-yl group, which confer specific electronic and steric properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

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